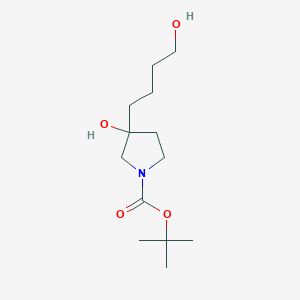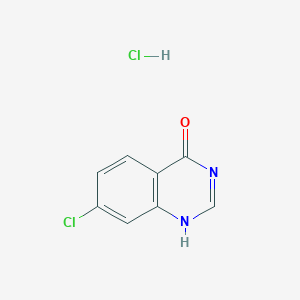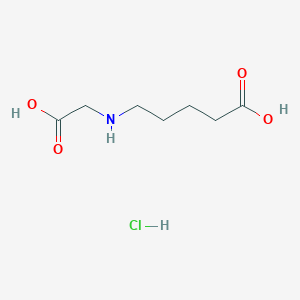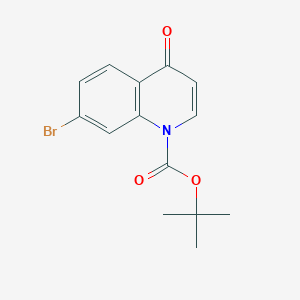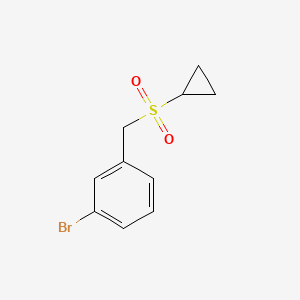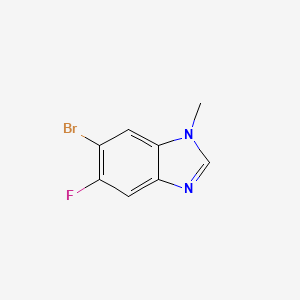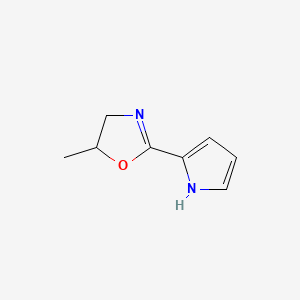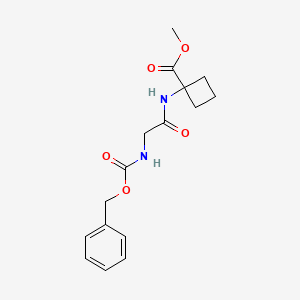
Methyl 1-(2-(((benzyloxy)carbonyl)amino)acetamido)cyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-(((benzyloxy)carbonyl)amino)acetamido)cyclobutane-1-carboxylate is a synthetic organic compound with the molecular formula C16H20N2O5. It is known for its complex structure, which includes a cyclobutane ring, an acetamido group, and a benzyloxycarbonyl-protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-(((benzyloxy)carbonyl)amino)acetamido)cyclobutane-1-carboxylate typically involves multiple steps. One common method starts with the cyclobutane-1-carboxylic acid, which undergoes esterification to form the methyl ester. This intermediate is then reacted with 2-(((benzyloxy)carbonyl)amino)acetic acid under peptide coupling conditions to yield the final product. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Methyl 1-(2-(((benzyloxy)carbonyl)amino)acetamido)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl-protected amino group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as the catalyst.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or amines under mild conditions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and amine.
Reduction: Yields the free amine by removing the benzyloxycarbonyl group.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 1-(2-(((benzyloxy)carbonyl)amino)acetamido)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its peptide-like structure.
Medicine: Investigated for its potential as a prodrug, where the benzyloxycarbonyl group can be removed in vivo to release the active compound.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 1-(2-(((benzyloxy)carbonyl)amino)acetamido)cyclobutane-1-carboxylate involves its interaction with biological molecules. The benzyloxycarbonyl group serves as a protective group that can be selectively removed to activate the compound. The cyclobutane ring and acetamido group contribute to its stability and reactivity, allowing it to participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
- Methyl 1-(2-(((benzyloxy)carbonyl)amino)acetamido)cyclopentane-1-carboxylate
- Methyl 1-(2-(((benzyloxy)carbonyl)amino)acetamido)cyclohexane-1-carboxylate
Uniqueness
Methyl 1-(2-(((benzyloxy)carbonyl)amino)acetamido)cyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane and cyclohexane analogs. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in research and industrial applications.
特性
IUPAC Name |
methyl 1-[[2-(phenylmethoxycarbonylamino)acetyl]amino]cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-22-14(20)16(8-5-9-16)18-13(19)10-17-15(21)23-11-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRAROLGLUKEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
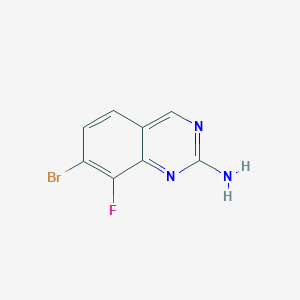

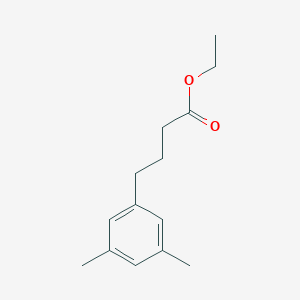
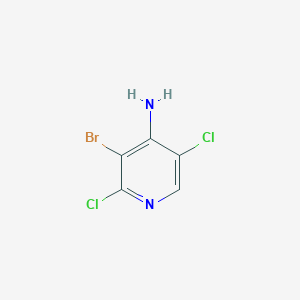
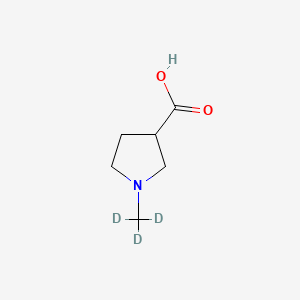
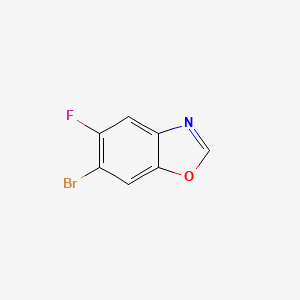
![4-Aza-tricyclo[5.2.1.0 2,6]decane hydrochloride](/img/structure/B8129384.png)
